alpha-Amylcinnamaldehyde is an alkyl-substituted cinnamaldehyde primarily procured as a high-stability fragrance compound, flavor ingredient, and chemical intermediate. Characterized by a high boiling point (approx. 289-295°C), low vapor pressure (0.00051 mmHg at 25°C), and a log P of 4.7, it functions as a robust heart/base note in formulations [1]. Its alpha-amyl substitution provides critical steric hindrance that enhances stability in alkaline environments, making it a staple in heavy-duty detergents, bar soaps, and cosmetic matrices where simpler aldehydes rapidly degrade [2].
Substituting alpha-Amylcinnamaldehyde with its parent compound, unsubstituted cinnamaldehyde, fundamentally alters both the olfactory profile and the toxicological risk, as the parent compound is a potent dermal sensitizer with strict IFRA limitations [1]. Conversely, substituting with alpha-hexylcinnamaldehyde alters the lipophilicity and release kinetics, potentially requiring complete reformulation of the surfactant or emulsion system to maintain the desired phase stability [2]. Furthermore, attempting to use cheaper, non-substituted aliphatic aldehydes in alkaline soap bases results in rapid aldol condensation, discoloration, and complete loss of the target profile, proving the necessity of the specific alpha-alkyl cinnamaldehyde structure for processability [3].
The addition of the alpha-amyl group significantly mitigates the dermal toxicity associated with the cinnamaldehyde core. Quantitative assessments show that while unsubstituted cinnamaldehyde exhibits a dermal LD50 of 590 µL/kg and acts as a strong cross-sensitizer, alpha-Amylcinnamaldehyde demonstrates a dermal LD50 exceeding 2000 mg/kg . This steric modification reduces protein binding affinity, directly lowering the sensitization reaction rate and allowing higher acceptable exposure levels (AEL) under IFRA Quantitative Risk Assessment (QRA) guidelines[1].
| Evidence Dimension | Dermal LD50 and Sensitization Potential |
| Target Compound Data | alpha-Amylcinnamaldehyde: LD50 > 2000 mg/kg (Reduced sensitization rate) |
| Comparator Or Baseline | Cinnamaldehyde: LD50 590 µL/kg (Potent sensitizer) |
| Quantified Difference | >3.3x higher dermal LD50 threshold with significantly attenuated sensitization. |
| Conditions | In vivo mammalian dermal toxicity and maximization tests. |
Enables the procurement of a stable aldehyde for skin-contact cosmetics where unsubstituted cinnamaldehyde would violate strict safety and regulatory thresholds.
In alkaline environments (pH > 9), such as bar soaps and heavy-duty detergents, standard aliphatic aldehydes and unsubstituted aromatic aldehydes are prone to rapid degradation via aldol condensation, leading to severe discoloration and odor loss [1]. Alpha-Amylcinnamaldehyde, due to the steric hindrance provided by the alpha-amyl chain, blocks the reactive alpha-carbon, conferring exceptional stability to alkali. This structural feature ensures that the compound maintains its chemical integrity and olfactory profile over a 25-36 month shelf life in aggressive surfactant bases where generic aldehydes fail [2].
| Evidence Dimension | Chemical stability in alkaline media (pH > 9) |
| Target Compound Data | alpha-Amylcinnamaldehyde: Stable, no rapid discoloration or degradation |
| Comparator Or Baseline | Standard aliphatic aldehydes: Rapid aldol condensation and degradation |
| Quantified Difference | Extended shelf-life (25-36 months) in high-pH formulations vs. rapid failure of non-alpha-substituted analogs. |
| Conditions | Alkaline soap and detergent bases at room temperature. |
Prevents costly product recalls and formulation failures by ensuring the chemical integrity survives the harsh alkaline processing of soaps and detergents.
The molecular weight and structural profile of alpha-Amylcinnamaldehyde (MW 202.3 g/mol) yield a highly suppressed vapor pressure of approximately 0.00051 mmHg at 25°C [1]. In contrast, its synthetic precursor, benzaldehyde, exhibits a much higher vapor pressure, causing it to flash off rapidly during processing and application. The low volatility and high log P (~4.7) of alpha-Amylcinnamaldehyde allow it to function effectively as a fixative and heart/base note, anchoring lighter volatile compounds within the lipid or surfactant matrix and ensuring a prolonged, linear release profile[2].
| Evidence Dimension | Vapor Pressure and Evaporation Rate |
| Target Compound Data | alpha-Amylcinnamaldehyde: 0.00051 mmHg at 25°C |
| Comparator Or Baseline | Benzaldehyde (Precursor): > 1 mmHg at 25°C |
| Quantified Difference | Orders of magnitude lower vapor pressure, resulting in high substantivity. |
| Conditions | Standard temperature and pressure (25°C) in open-air or formulated matrices. |
Critical for buyers formulating long-lasting consumer products, as it guarantees the active compound remains in the matrix rather than evaporating during manufacturing or storage.
Directly leveraging its alkali stability, alpha-Amylcinnamaldehyde is the preferred choice for scenting and stabilizing bar soaps, laundry detergents, and household cleaners. Its resistance to aldol condensation in high-pH environments ensures that the final product maintains a consistent chemical profile and color without degrading over its shelf life [1].
Due to its significantly higher dermal LD50 and reduced sensitization potential compared to unsubstituted cinnamaldehyde, this compound is ideal for leave-on cosmetics, lotions, and antiperspirants. Formulators can achieve the desired notes while remaining strictly within IFRA Quantitative Risk Assessment (QRA) acceptable exposure limits [1].
Capitalizing on its low vapor pressure and high lipophilicity (log P ~4.7), alpha-Amylcinnamaldehyde acts as an excellent fixative in fabric softeners and textile treatments. It anchors to fabric fibers during the wash cycle and provides a slow, prolonged release of the active compound, outperforming highly volatile precursors that are lost in the wash or drying phases[1].
Irritant;Environmental Hazard